Cas no 2098163-88-1 (trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol)

Trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol is a synthetic organic compound with notable properties. It features a pyrrolidin-3-ol moiety and a pyrazole ring, which confer it with unique chemical reactivity and versatility. This compound is suitable for various synthetic applications, including pharmaceuticals and agrochemicals. Its structural features make it an attractive building block for the development of novel compounds with potential therapeutic applications.
trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol structure
2098163-88-1 structure
Product name:trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol
CAS No:2098163-88-1
MF:C9H15N3O
Molecular Weight:181.234901666641
CID:5765920
PubChem ID:126846221

trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol 化学的及び物理的性質

名前と識別子

    • (3R)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol
    • F1912-1374
    • trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol
    • AKOS040801301
    • starbld0008449
    • 2098163-88-1
    • 3-Pyrrolidinol, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-, (3R)-
    • インチ: 1S/C9H15N3O/c1-6-3-7(2)12(11-6)8-4-10-5-9(8)13/h3,8-10,13H,4-5H2,1-2H3/t8?,9-/m1/s1
    • InChIKey: CSQJAXKLNZUYBC-YGPZHTELSA-N
    • SMILES: O[C@@H]1CNCC1N1C(C)=CC(C)=N1

計算された属性

  • 精确分子量: 181.121512110g/mol
  • 同位素质量: 181.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 188
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.1Ų
  • XLogP3: -0.3

じっけんとくせい

  • 密度みつど: 1.33±0.1 g/cm3(Predicted)
  • Boiling Point: 349.9±42.0 °C(Predicted)
  • 酸度系数(pKa): 14.31±0.40(Predicted)

trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1912-1374-10g
trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol
2098163-88-1 95%+
10g
$2125.0 2023-09-06
Life Chemicals
F1912-1374-1g
trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol
2098163-88-1 95%+
1g
$460.0 2023-09-06
Life Chemicals
F1912-1374-5g
trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol
2098163-88-1 95%+
5g
$1515.0 2023-09-06
Life Chemicals
F1912-1374-0.5g
trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol
2098163-88-1 95%+
0.5g
$437.0 2023-09-06
Life Chemicals
F1912-1374-2.5g
trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol
2098163-88-1 95%+
2.5g
$1004.0 2023-09-06
Life Chemicals
F1912-1374-0.25g
trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol
2098163-88-1 95%+
0.25g
$415.0 2023-09-06

trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol 関連文献

trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-olに関する追加情報

Introduction to trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol (CAS No. 2098163-88-1)

trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2098163-88-1, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a pyrazole ring and a pyrrolidine moiety, which are both well-documented scaffolds in the design of bioactive molecules.

The pyrazole ring, a five-membered heterocyclic compound containing two nitrogen atoms, is known for its versatility in medicinal chemistry. It serves as a privileged scaffold in the development of various therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs. The presence of the 3,5-dimethyl substituents on the pyrazole ring enhances its stability and reactivity, making it an attractive component for further chemical modifications.

The pyrrolidine moiety, on the other hand, contributes to the compound's solubility and bioavailability, which are critical factors in drug design. Pyrrolidine derivatives have been widely explored for their pharmacological properties, particularly in the development of central nervous system (CNS) drugs and cardiovascular agents. The combination of these two moieties in trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol creates a promising framework for exploring new therapeutic avenues.

Recent research has highlighted the potential of this compound in various pharmacological contexts. Studies have demonstrated that derivatives of pyrazole and pyrrolidine can interact with multiple biological targets, including enzymes and receptors involved in disease pathways. For instance, modifications of the pyrazole ring have been shown to modulate the activity of enzymes such as kinases and phosphodiesterases, which are key players in cancer and inflammatory diseases.

The< strong>dimethyl substitution on the pyrazole ring is particularly noteworthy, as it can influence the electronic properties of the molecule and its interaction with biological targets. This structural feature allows for fine-tuning of pharmacokinetic parameters such as solubility and metabolic stability, which are essential for drug efficacy and safety.

In addition to its structural significance, trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol has shown promise in preclinical studies. Research indicates that this compound exhibits favorable pharmacological profiles in vitro and in vivo. Specifically, it has demonstrated inhibitory activity against certain enzymes implicated in metabolic disorders and has shown potential as an adjuvant therapy in neurodegenerative diseases.

The compound's mechanism of action appears to involve multiple pathways, suggesting broad therapeutic applicability. For example, preliminary studies suggest that it may interact with receptors involved in pain perception and inflammation, making it a candidate for developing novel analgesics. Furthermore, its ability to modulate enzyme activity could make it useful in treating conditions associated with abnormal enzyme function.

The synthesis of trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule efficiently.

The< strong>pharmacokinetic properties of this compound are also under investigation to ensure its suitability for clinical use. Studies focus on assessing its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. These evaluations are crucial for determining dosing regimens and identifying potential side effects that could affect patient safety.

One of the most exciting aspects of trans-4-(3,5-dimethyl-1H-pyrazol-1-y)pyrrolidin-3 ol is its potential for further derivatization to create novel analogs with enhanced therapeutic efficacy or reduced side effects. By modifying various functional groups within the molecule, researchers can explore new pharmacological targets and optimize drug-like properties such as potency and selectivity.

The< strong>role of computational chemistry has been increasingly important in understanding the behavior of this compound at both molecular and cellular levels. Advanced computational methods allow researchers to predict interactions between trans -4-( 35 -dimethyl - 1 H -pyrazol - 1 - yl ) -py rrol idin - 3 - oland biological targets with high accuracy. This approach accelerates drug discovery by reducing the need for extensive experimental screening.

In conclusion,< strong>trans -4-( 35 -dimethyl - 1 H -py ra z ol - 1 - yl ) -py r rol idin - 3 - ol (CAS No . 2098163 -88 - 1) represents a promising candidate for further development in pharmaceutical research . Its unique structural features , combined with preliminary evidence of favorable pharmacological properties , make it an attractive molecule for exploring new therapeutic interventions . Continued investigation into its synthesis , pharmacokinetics , and mechanism of action will be essential for realizing its full potential as a pharmaceutical agent .

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